molecular formula C14H24N2O6 B6304716 cis-Hexahydro-2H-furo[3,2-b]pyrrole oxalate CAS No. 2177258-19-2

cis-Hexahydro-2H-furo[3,2-b]pyrrole oxalate

Cat. No.: B6304716
CAS No.: 2177258-19-2
M. Wt: 316.35 g/mol
InChI Key: UYFMUKXGRKDHGY-LDCPCGJSSA-N
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Description

cis-Hexahydro-2H-furo[3,2-b]pyrrole oxalate: is a chemical compound with the molecular formula C14H24N2O6 and a molecular weight of 316.35 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-Hexahydro-2H-furo[3,2-b]pyrrole oxalate typically involves multi-step organic reactions The exact synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield

Industrial Production Methods

Industrial production methods for this compound are not widely documented in public literature. large-scale synthesis would likely involve optimization of reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

cis-Hexahydro-2H-furo[3,2-b]pyrrole oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary widely but may include the use of catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

cis-Hexahydro-2H-furo[3,2-b]pyrrole oxalate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-Hexahydro-2H-furo[3,2-b]pyrrole oxalate involves its interaction with specific molecular targets and pathways

Comparison with Similar Compounds

Similar Compounds

  • Hexahydro-2H-furo[3,2-b]pyrrole
  • Hexahydro-2H-furo[3,2-b]pyrrole hydrochloride
  • Hexahydro-2H-furo[3,2-b]pyrrole acetate

Uniqueness

cis-Hexahydro-2H-furo[3,2-b]pyrrole oxalate is unique due to the presence of the oxalate group, which can influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may lack this functional group.

Properties

IUPAC Name

(3aR,6aR)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H11NO.C2H2O4/c2*1-3-7-5-2-4-8-6(1)5;3-1(4)2(5)6/h2*5-7H,1-4H2;(H,3,4)(H,5,6)/t2*5-,6-;/m11./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFMUKXGRKDHGY-LDCPCGJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2C1OCC2.C1CNC2C1OCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H]2[C@@H]1OCC2.C1CN[C@H]2[C@@H]1OCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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